![molecular formula C10H19Cl B179659 1-(Chloromethyl)-4-propylcyclohexane CAS No. 135807-96-4](/img/structure/B179659.png)
1-(Chloromethyl)-4-propylcyclohexane
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Overview
Description
1-(Chloromethyl)-4-propylcyclohexane, also known as CPCH, is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. CPCH is a colorless liquid that is highly soluble in organic solvents. This compound exhibits a wide range of biochemical and physiological effects, making it an essential component in various laboratory experiments. In
Mechanism of Action
1-(Chloromethyl)-4-propylcyclohexane exerts its biological effects by binding to specific receptors in the body, including GABA-A receptors and TRPA1 channels. By binding to these receptors, this compound can modulate the activity of neurotransmitters and ion channels, leading to changes in cellular function. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to modulate the release of various neurotransmitters, including GABA and glutamate, which play a crucial role in the regulation of neuronal activity. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)-4-propylcyclohexane has several advantages as a research tool, including its ability to modulate various biological pathways and its cost-effective synthesis method. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactivity.
Future Directions
There are several future directions for research on 1-(Chloromethyl)-4-propylcyclohexane, including its potential as a starting material for the synthesis of other cyclohexane derivatives with anticancer properties. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy.
Conclusion:
In conclusion, this compound is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. This compound exhibits a wide range of biochemical and physiological effects, making it an essential component in various laboratory experiments. This compound has several advantages as a research tool, including its ability to modulate various biological pathways and its cost-effective synthesis method. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactivity. Further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
1-(Chloromethyl)-4-propylcyclohexane can be synthesized by reacting cyclohexene with propylmagnesium bromide, followed by chloromethylation with formaldehyde and hydrochloric acid. The yield of this reaction is typically high, making it a cost-effective and efficient method for producing this compound.
Scientific Research Applications
1-(Chloromethyl)-4-propylcyclohexane has been extensively used in scientific research due to its ability to modulate various biological pathways. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for developing new drugs. This compound has also been used as a starting material for the synthesis of other cyclohexane derivatives, which have shown potential as anticancer agents.
properties
IUPAC Name |
1-(chloromethyl)-4-propylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYNGSIUFLLTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544889 |
Source
|
Record name | 1-(Chloromethyl)-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135807-96-4 |
Source
|
Record name | 1-(Chloromethyl)-4-propylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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